APJ receptor agonist 6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'agoniste du récepteur APJ 6 est un composé qui cible le récepteur de l'apeline (APJ), un récepteur couplé aux protéines G impliqué dans divers processus physiologiques. Ce récepteur est activé par des ligands endogènes tels que l'apeline et l'elabela, jouant un rôle important dans la fonction cardiovasculaire, l'homéostasie des fluides et le métabolisme énergétique .

Méthodes De Préparation

La synthèse de l'agoniste du récepteur APJ 6 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse commence généralement par la préparation d'une structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

L'agoniste du récepteur APJ 6 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, à l'aide de réactifs comme les halogènes ou les nucléophiles

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

L'agoniste du récepteur APJ 6 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la structure et la fonction des récepteurs couplés aux protéines G.

Biologie : Étudié pour son rôle dans la régulation de la fonction cardiovasculaire, l'homéostasie des fluides et le métabolisme énergétique.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que l'insuffisance cardiaque, l'hypertension et les troubles métaboliques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur de l'apeline

Mécanisme d'action

L'agoniste du récepteur APJ 6 exerce ses effets en se liant au récepteur de l'apeline (APJ) et en activant les voies de signalisation en aval. Cette activation implique le recrutement de protéines G, conduisant à l'activation de diverses cascades de signalisation intracellulaires, telles que la voie de la kinase régulée par le signal extracellulaire (ERK) et la voie de la kinase B (Akt). Ces voies régulent des processus tels que la contractilité cardiaque, l'équilibre des fluides et le métabolisme énergétique .

Applications De Recherche Scientifique

APJ receptor agonist 6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure and function of G protein-coupled receptors.

Biology: Investigated for its role in regulating cardiovascular function, fluid homeostasis, and energy metabolism.

Medicine: Explored as a potential therapeutic agent for conditions such as heart failure, hypertension, and metabolic disorders.

Industry: Utilized in the development of new drugs targeting the apelin receptor

Mécanisme D'action

APJ receptor agonist 6 exerts its effects by binding to the apelin receptor (APJ) and activating downstream signaling pathways. This activation involves the recruitment of G proteins, leading to the activation of various intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway and the protein kinase B (Akt) pathway. These pathways regulate processes like cardiac contractility, fluid balance, and energy metabolism .

Comparaison Avec Des Composés Similaires

L'agoniste du récepteur APJ 6 est unique par rapport à d'autres composés similaires en raison de sa spécificité d'affinité de liaison et de sa sélectivité pour le récepteur de l'apeline. Des composés similaires comprennent :

Apeline-13 : Un ligand endogène puissant pour le récepteur de l'apeline.

Elabela : Un autre ligand endogène présentant des propriétés de liaison similaires.

BMS-986224 : Un agoniste du récepteur APJ de petite molécule présentant des effets pharmacologiques similaires .

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs propriétés pharmacocinétiques et leur potentiel thérapeutique.

Propriétés

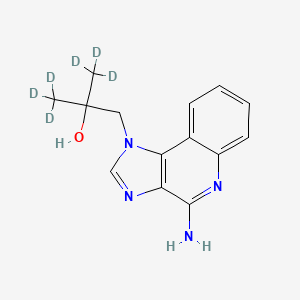

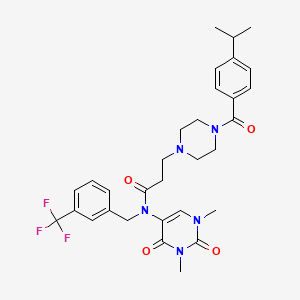

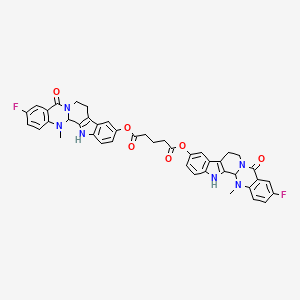

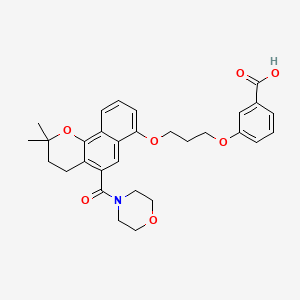

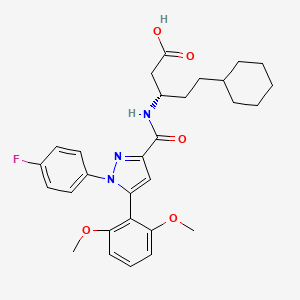

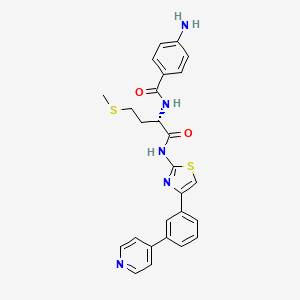

Formule moléculaire |

C29H34FN3O5 |

|---|---|

Poids moléculaire |

523.6 g/mol |

Nom IUPAC |

(3S)-5-cyclohexyl-3-[[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C29H34FN3O5/c1-37-25-9-6-10-26(38-2)28(25)24-18-23(32-33(24)22-15-12-20(30)13-16-22)29(36)31-21(17-27(34)35)14-11-19-7-4-3-5-8-19/h6,9-10,12-13,15-16,18-19,21H,3-5,7-8,11,14,17H2,1-2H3,(H,31,36)(H,34,35)/t21-/m0/s1 |

Clé InChI |

CPULTTQFADDSLA-NRFANRHFSA-N |

SMILES isomérique |

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)O |

SMILES canonique |

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC(CCC4CCCCC4)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)